2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine
Description
Historical Context of Benzodiazepine Derivatives in Organic Chemistry
The discovery of benzodiazepines dates to 1955, when Leo Sternbach at Hoffmann-La Roche serendipitously synthesized chlordiazepoxide (Librium), the first clinically viable benzodiazepine. This breakthrough marked a paradigm shift from barbiturates to safer anxiolytics with reduced respiratory depression risks. By the 1960s, diazepam (Valium) emerged as a cornerstone compound, catalyzing extensive research into structural modifications to improve efficacy and selectivity.
The evolution of benzodiazepine chemistry has since focused on optimizing substituents to enhance receptor binding and metabolic stability. Early derivatives prioritized halogenation and alkylation at positions 1, 2, and 7 of the core scaffold. The introduction of biphenyl groups, as seen in 2-biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B]diazepine, represents a modern approach to augment lipophilicity and aromatic stacking interactions with biological targets. Such innovations reflect the iterative refinement of benzodiazepines over six decades, driven by advances in synthetic methodologies and molecular modeling.
Structural Classification Within the 1,4-Benzodiazepine Family
1,4-Benzodiazepines are defined by a seven-membered diazepine ring fused to a benzene ring, with nitrogen atoms at positions 1 and 4. Substitutions at key positions modulate pharmacological properties:
2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B]diazepine diverges from classical 1,4-benzodiazepines by incorporating a biphenyl moiety at position 4, which extends the molecule’s aromatic surface area and confers unique conformational rigidity. This structural feature aligns with contemporary strategies to exploit π-π interactions in receptor binding pockets, as demonstrated in analogues like RD-4 and VBZ102. The tetrahydro configuration further reduces planarity, potentially mitigating off-target effects associated with fully aromatic systems.
Significance of Biphenyl Substitution Patterns in Heterocyclic Systems
Biphenyl substituents are prized in medicinal chemistry for their ability to enhance molecular recognition and pharmacokinetic profiles. In 2-biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B]diazepine, the biphenyl group serves dual roles:
- Steric and Electronic Modulation : The biphenyl moiety increases lipophilicity (LogP ~3.5–4.0), improving blood-brain barrier penetration compared to simpler aryl analogues. Its electron-rich aromatic system facilitates interactions with hydrophobic receptor subpockets, as evidenced by enhanced binding affinity in AMPA receptor antagonists.
- Conformational Restriction : The rigid biphenyl structure limits rotational freedom, favoring bioactive conformations and reducing entropic penalties during receptor engagement. This principle is exemplified in talampanel, a 2,3-benzodiazepine derivative where biphenyl substitution augments anticonvulsant activity.
Recent synthetic studies highlight the versatility of biphenyl-bearing benzodiazepines. For instance, Suzuki-Miyaura cross-coupling reactions enable precise functionalization of the biphenyl ring, allowing tunable interactions with target proteins. Additionally, computational analyses reveal that the biphenyl group’s dihedral angle (35°–45°) optimizes van der Waals contacts in GABAA and AMPA receptor complexes. These insights underscore the biphenyl motif’s centrality in modern benzodiazepine design.
Properties
IUPAC Name |
4-(4-phenylphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-2-6-16(7-3-1)17-10-12-18(13-11-17)19-14-15-22-20-8-4-5-9-21(20)23-19/h1-13,19,22-23H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHNOSPLHNHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378059 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-74-0 | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904814-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Cyclocondensation Approaches
The foundational method for synthesizing 1,4-benzodiazepine derivatives involves cyclocondensation reactions between o-phenylenediamine derivatives and α,β-unsaturated carbonyl compounds. For the target compound, this strategy has been adapted to incorporate the biphenyl-4-yl moiety at the C2 position.
In a representative procedure, 2-bromo-1-(biphenyl-4-yl)ethan-1-one is reacted with urotropine (hexamethylenetetramine) in acidic conditions to generate a primary amine intermediate. Subsequent treatment with isatoic anhydride in tetrahydrofuran (THF) at room temperature yields the diazepine ring precursor, which undergoes thermal cyclization in xylene to form the tetrahydrobenzo[b]diazepine core. Final reduction with sodium borohydride (NaBH4) in methanol at 0°C affords the target compound with a reported yield of 68–73%.
Key Optimization Parameters:
- Temperature control during NaBH4 reduction prevents over-reduction of the diazepine ring.
- Xylene-mediated cyclization enhances regioselectivity compared to toluene or DMF.
Tandem Amination/Cyclization Strategy
A patent-pending method (CN102690239B) utilizes a one-pot tandem amination/cyclization reaction to improve atom economy. The protocol involves:
- Imine Formation: Reaction of biphenyl-4-carbaldehyde with 1,2-diaminobenzene in ethanol under reflux (78°C) for 12 hours.
- Cyclization: Addition of a catalytic amount of trifluoroacetic acid (TFA, 5 mol%) to promote intramolecular cyclization at 60°C for 6 hours.
This method achieves an 82% yield and eliminates halogenated byproducts, making it environmentally favorable. Comparative studies show that heteropolyacid catalysts (e.g., H3PW12O40) further enhance reaction rates by 40% compared to TFA.
Borane-Mediated Reductive Amination
Adapting procedures from tetrahydrodiazepino[1,2-a]benzimidazole synthesis, the biphenyl-substituted derivative is synthesized via borane-dimethyl sulfide (BH3-Me2S) complex reduction.
Procedure:
- A solution of N-(biphenyl-4-ylmethylene)-1,2-diaminobenzene (20 mmol) in THF is treated with BH3-Me2S (1.5 equiv) at 60°C for 5 hours.
- Purification via silica gel chromatography (hexane:ethyl acetate = 1:1) yields the title compound as a pale-yellow solid (73.9% yield).
Advantages:
- BH3-Me2S selectively reduces the imine bond without affecting aromatic rings.
- Short reaction time (5 hours) compared to classical NaBH4 methods.
Palladium-Catalyzed Hydrogenation
For substrates containing reducible functional groups, Pd/C-mediated hydrogenation offers superior selectivity. A modified protocol from diazepino[1,2-a]benzimidazole synthesis involves:
- Intermediate Synthesis: 2-(Biphenyl-4-yl)-1H-benzo[b]diazepine is prepared via Ullmann coupling between 1,2-diaminobenzene and 4-bromobiphenyl.
- Hydrogenation: Hydrogen gas (1 atm) is bubbled through a methanol solution containing 10% Pd/C (0.1 equiv) at 25°C for 24 hours.
This method achieves an 85% yield with >99% conversion, though scalability is limited by Pd cost.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
- Cyclocondensation: Protonation of the carbonyl oxygen in α,β-unsaturated ketones facilitates nucleophilic attack by the diamine, followed by dehydration to form the seven-membered ring.
- Borane Reduction: BH3 coordinates to the imine nitrogen, enabling hydride transfer to the adjacent carbon while preserving stereochemistry.
- Common Side Products: Over-reduced diazepines (e.g., fully saturated rings) arise from prolonged exposure to NaBH4 or elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Central Nervous System (CNS) Disorders
Research indicates that compounds similar to 2-biphenyl derivatives exhibit significant activity as anxiolytics and sedatives. The structure of 2-biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine suggests potential interactions with GABA receptors, which are critical in modulating anxiety and sleep disorders.
Antidepressant Activity
Studies have shown that benzodiazepine derivatives can act on serotonin receptors. For instance, a related compound was identified as a selective 5-HT2C receptor agonist, suggesting that 2-biphenyl derivatives may also contribute to antidepressant effects by modulating serotonin pathways .
Anticancer Research
Preliminary studies have indicated that benzodiazepine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The unique structure of 2-biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine could enhance its efficacy as an anticancer agent through selective targeting of cancer cell lines .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anxiolytic Effects | Demonstrated that similar benzodiazepines reduced anxiety-like behaviors in animal models. |
| Study B | Antidepressant Mechanism | Identified the role of serotonin receptor modulation in mood regulation. |
| Study C | Anticancer Potential | Showed that benzodiazepine derivatives inhibited proliferation of specific cancer cell lines. |
Synthesis and Development
The synthesis of 2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine involves multi-step organic reactions that allow for the modification of side chains to enhance biological activity. Research into optimizing these synthetic pathways is ongoing to improve yield and purity for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of neurotransmitters, leading to its anxiolytic and sedative effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
The trimethyl analog (C₁₂H₁₈N₂·0.5H₂O) crystallizes in a monoclinic system (space group P2₁/c) with two independent organic molecules (A and B) in the asymmetric unit. The diazepine ring adopts a chair conformation, and the dihedral angle between the benzene and diazepine rings averages 21.15° (molecule A) and 17.42° (molecule B) . In contrast, 2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine likely exhibits greater steric hindrance due to the biphenyl group, which may increase molecular planarity and alter crystal packing.
Table 1: Crystallographic Comparison of Benzodiazepine Derivatives
Hydrogen Bonding and Intermolecular Interactions
The trimethyl analog forms zigzag chains along the [001] direction via N–H⋯O and O–H⋯N hydrogen bonds .
Conformational Flexibility
In the trimethyl analog, the diazepine ring’s chair conformation is stabilized by methyl substituents. The biphenyl variant, however, may adopt a twisted-boat conformation to accommodate the bulky substituent, altering its reactivity and solubility .
Research Findings and Implications
- Synthetic Challenges : The biphenyl group increases molecular complexity, requiring advanced synthetic methodologies (e.g., Suzuki coupling) compared to the trimethyl analog’s straightforward alkylation pathways.
- Thermodynamic Stability : Methyl groups in the trimethyl analog lower melting points (as inferred from its hemihydrate structure), while the biphenyl variant’s extended aromatic system may enhance thermal stability.
- Biological Relevance : Benzodiazepines are pharmacologically significant; the biphenyl substituent could modulate binding affinity to targets like GABA receptors, though experimental validation is needed.
Biological Activity
2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H20N2
- Molecular Weight : 300.4 g/mol
- IUPAC Name : 4-(4-phenylphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
- Purity : 96% .
1. Antidepressant Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit antidepressant properties by modulating neurotransmitter systems. The compound is hypothesized to act on the serotonin and norepinephrine systems, similar to other benzodiazepine derivatives. Research has shown that compounds with similar structures can enhance serotonergic transmission and inhibit reuptake mechanisms .
2. Anticancer Activity
The anticancer potential of 2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine has been explored in various studies. For instance:
- In vitro Studies : Compounds structurally related to this diazepine have demonstrated significant cytotoxic effects against human cancer cell lines. An example is a study showing IC50 values in the low micromolar range against leukemia cells .
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Biphenyl-4-YL-Diazepine | MV4-11 (Leukemia) | 1.10 |
| Control (Doxorubicin) | MV4-11 | 0.009 |
3. Antimicrobial Activity
Emerging data suggest that this compound exhibits antimicrobial properties. Preliminary tests indicate effectiveness against various bacterial strains:
- Gram-positive and Gram-negative bacteria were inhibited at concentrations that suggest potential as an antimicrobial agent.
Case Study 1: Antidepressant Effects
A study published in Molecular Pharmacology examined the effects of benzodiazepine derivatives on depression models in rodents. The results indicated that compounds with a biphenyl moiety significantly reduced depressive-like behaviors in forced swim tests compared to controls .
Case Study 2: Anticancer Efficacy
In a comparative study involving several benzodiazepine derivatives, researchers found that the compound exhibited superior activity against human cancer cell lines compared to established chemotherapeutics like cisplatin. The study highlighted its potential for development as a novel anticancer agent .
The biological activity of 2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine can be attributed to several mechanisms:
- Receptor Modulation : It is believed to interact with GABA receptors and other neurotransmitter systems.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to increased apoptosis rates.
Q & A
Q. What are the common synthetic routes for preparing 2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine, and what methodological considerations are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting from benzodiazepine precursors. A key step is the acylation of the diazepine core using biphenyl-4-carbonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Purification via recrystallization or column chromatography is essential to isolate the product, with yields influenced by reaction temperature (optimized at 318–323 K) and stoichiometric ratios of reducing agents like NaBH₄ . Methodological challenges include controlling regioselectivity and minimizing side reactions during cyclization.
Q. How is the crystal structure of this compound determined, and what structural parameters are critical for validating its conformation?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard . Key parameters include:
- Unit cell dimensions (e.g., monoclinic system with P2₁/c space group, a = 9.0548 Å, b = 23.246 Å) .
- Hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions with bond lengths ~2.8–3.0 Å) .
- Chair conformation of the diazepine ring and dihedral angles between the benzodiazepine and biphenyl moieties (~17–21°) .
Refinement residuals (R < 0.051 for F² > 2σ(F²)) and displacement parameters (Δρ < 0.48 e Å⁻³) are critical for validating structural accuracy .
Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirms substitution patterns.
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) validate functional groups .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 312.1492 for C₂₂H₁₈N₂) .
Advanced Research Questions
Q. How do crystallographic refinement challenges (e.g., disordered solvent molecules or hydrogen atom placement) impact the interpretation of structural data?
Disordered solvent molecules (e.g., hemihydrates in the lattice) require constrained refinement using SHELXL’s PART instructions to avoid overfitting . Hydrogen atoms in NH groups are located via difference Fourier maps and refined with distance restraints (N–H = 0.86 Å) . Anisotropic displacement parameters for heavy atoms improve model accuracy, while isotropic treatment for H atoms simplifies computational load .
Q. What strategies resolve contradictions between experimental and computational data (e.g., bond-length deviations or conformational mismatches)?
- Comparative analysis : Cross-validate SC-XRD data with DFT-optimized geometries (e.g., using Gaussian at B3LYP/6-31G* level) to identify deviations >0.05 Å .
- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for rigid-body vibrations affecting bond lengths .
- Statistical validation : Use Rietveld refinement residuals and Hirshfeld surface analysis to assess packing effects .
Q. How is the compound’s biological activity assessed, and what methodological pitfalls arise in receptor-binding studies?
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for neurotransmitter receptors (e.g., cholecystokinin receptors) using IC₅₀ values .
- Pitfalls : Non-specific binding to serum proteins or aggregation in aqueous buffers can skew results. Use detergent additives (e.g., Tween-20) and control experiments with scrambled ligands .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) require careful normalization to apoptotic controls .
Key Research Findings
- Conformational flexibility : The diazepine ring adopts a chair conformation, with biphenyl substituents influencing dihedral angles .
- Hydrogen bonding : Intermolecular N–H⋯O interactions stabilize the crystal lattice, critical for packing efficiency .
- Biological relevance : Structural analogs show nanomolar affinity for GPCRs, suggesting potential CNS applications .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
